1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide
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Overview
Description
1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminoacetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides, catalyzed by a dual catalyst system of Eosin Y and Binol-derived phosphoric acid with Et3N as an additive . Another method includes the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid, followed by dehydration and cyclization to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis method involving cyclopentane-1-formamide-2-ammonium formate is preferred due to its lower reaction temperature and higher yield. This method involves heating, azeotropy, and dehydration in an organic solvent, followed by the addition of phosphoric acid to generate cyclopentane-1-formamide-2-formic acid. The reaction mixture is then further heated, dehydrated, and cyclized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentane-1,2-dione derivatives, while reduction can produce cyclopentane-1,2-diamine derivatives .
Scientific Research Applications
1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-diamine: A related compound with similar structural features but different functional groups.
Cyclopentane-1,3-diamine: Another similar compound with a different substitution pattern on the cyclopentane ring
Uniqueness
1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoacetyl group and a carboxamide group on the cyclopentane ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15N3O2 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[(2-aminoacetyl)amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-5-6(12)11-8(7(10)13)3-1-2-4-8/h1-5,9H2,(H2,10,13)(H,11,12) |
InChI Key |
GMJWMMWFCWQKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC(=O)CN |
Origin of Product |
United States |
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